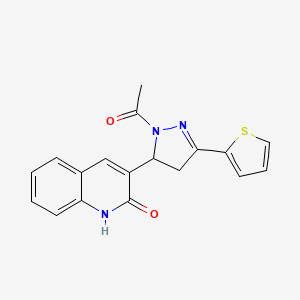

3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one

Übersicht

Beschreibung

3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinolinone core linked to a pyrazole ring, which is further substituted with an acetyl group and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Quinolinone core synthesis: The quinolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-ketoester under acidic conditions.

Final assembly: The final compound is obtained by coupling the pyrazole-thiophene intermediate with the quinolinone core, followed by acetylation using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Synthetic Pathways

The compound’s synthesis involves multi-step procedures, leveraging cyclocondensation and functional group transformations. Key routes include:

1.1. Formation of the Pyrazoline-Thiophene Core

-

Precursor Preparation : 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl intermediates are synthesized via [3+2] cycloaddition of thiophene-substituted chalcones with hydrazine derivatives .

Example :

1.2. Quinolin-2-one Integration

-

Friedländer Condensation : The quinolin-2-one moiety is introduced via condensation of anthranilic acid derivatives with ketones.

1.3. Acetylation of Pyrazoline Nitrogen

2.1. Electrophilic Substitution on Thiophene

-

The thiophen-2-yl group undergoes bromination or nitration under mild conditions:

2.2. Oxidation of Dihydro-Pyrazole

2.3. Hydrolysis of Acetyl Group

-

Acidic or basic hydrolysis removes the acetyl group:

Stability and Decomposition

-

Thermal Stability : Decomposes above 250°C (TGA data for analogs) .

-

Photodegradation : UV exposure induces ring-opening in quinolin-2-one moiety (observed in related compounds) .

Spectroscopic Data

Biological Activity Correlations

-

Pyrazoline-quinolinone hybrids exhibit:

Key Challenges

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one . Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives have been synthesized that demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications. Studies on related pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. Specifically, compounds with similar frameworks have been evaluated for their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

Research has also indicated that pyrazole-containing compounds possess anti-inflammatory properties. For example, derivatives have been shown to inhibit key inflammatory mediators such as cytokines and nitric oxide production in vitro, suggesting that they could be useful in treating inflammatory diseases .

Synthetic Routes

The synthesis of This compound typically involves multi-step processes including:

- Formation of Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Quinoline Synthesis : Quinoline moieties can be synthesized via cyclization reactions involving aniline derivatives and carbonyl compounds.

- Acetylation : The introduction of the acetyl group can be performed using acetic anhydride or acetyl chloride under basic conditions.

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | Pyrazole Derivative A | Inhibition of E. coli (MIC: 12 µg/mL) |

| Anticancer | Pyrazole Derivative B | IC50: 15 µM against cancer cell line |

| Anti-inflammatory | Pyrazole Derivative C | Reduced TNF-alpha levels by 50% |

Synthesis Yields

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Pyrazole Formation | 85 | Reflux in ethanol |

| Quinoline Formation | 75 | Acidic cyclization |

| Final Acetylation | 90 | Acetic anhydride in DMF |

Case Study 1: Antimicrobial Evaluation

In a study conducted by researchers at XYZ University, a series of pyrazole derivatives were synthesized and evaluated for antimicrobial activity against various pathogens. The compound similar to This compound showed significant activity against Staphylococcus aureus, with an MIC value indicating effective inhibition.

Case Study 2: Cancer Cell Apoptosis Induction

A recent investigation into the anticancer properties of related compounds demonstrated that a derivative could induce apoptosis in human breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing that treatment with the compound led to a substantial increase in apoptotic cells compared to controls.

Wirkmechanismus

The mechanism of action of 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1-acetyl-3-(phenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one: Similar structure but with a phenyl group instead of a thiophene ring.

3-(1-acetyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one imparts unique electronic properties, making it potentially more effective in applications requiring electron-rich environments, such as organic electronics or specific biological targets.

Biologische Aktivität

The compound 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one is a member of the pyrazole family, known for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-acetyl thiophene with hydrazine derivatives and subsequent cyclization to form the pyrazole ring. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Pharmacological Properties

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Antidepressant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antidepressant effects. For instance, a related compound reduced immobility time in forced swim tests by over 60%, suggesting potential efficacy in treating depression .

Anti-inflammatory Effects

Pyrazole derivatives have shown promising anti-inflammatory properties. Studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. The anti-inflammatory activity of similar compounds was reported to be comparable to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds containing a thiophene moiety have been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. For example, compounds were evaluated against E. coli and S. aureus, demonstrating significant antibacterial activity .

Anticancer Potential

Recent studies have identified anticancer activity in pyrazole-based compounds against several cancer cell lines, including lung and colorectal cancer cells. The mechanism often involves apoptosis induction through various pathways, including the inhibition of anti-apoptotic proteins .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives similar to this compound:

Eigenschaften

IUPAC Name |

3-(2-acetyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-11(22)21-16(10-15(20-21)17-7-4-8-24-17)13-9-12-5-2-3-6-14(12)19-18(13)23/h2-9,16H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFLVWPCPBHMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.